molecular formula C12H16FN B13221384 N-cyclohexyl-2-fluoroaniline

N-cyclohexyl-2-fluoroaniline

Cat. No.: B13221384
M. Wt: 193.26 g/mol
InChI Key: JGPDEJXGMYHRSB-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-fluoroaniline is an organic compound with the molecular formula C12H16FN and a molecular weight of 193.26 g/mol . It is characterized by a fluoro-substituted aniline ring linked to a cyclohexyl group via a secondary amine. As a research chemical, it serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery . Compounds with the N-cyclohexyl aniline structure are of significant interest in medicinal chemistry research; for instance, structurally similar molecules have been explored as positive modulators of KCa2.2 (SK2) ion channels, which are potential therapeutic targets for neurological conditions such as spinocerebellar ataxia . The compound can be synthesized via methods such as copper-catalyzed Ullmann coupling between 2-fluorobromobenzene and cyclohexylamine, which offers an efficient route with reduced environmental impact compared to some traditional methods . Researchers utilize this chemical for developing structure-activity relationships (SAR), creating compound libraries, and synthesizing more complex molecules. Handle with appropriate safety precautions. This compound is provided For Research Use Only. Strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

N-cyclohexyl-2-fluoroaniline

InChI

InChI=1S/C12H16FN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2

InChI Key

JGPDEJXGMYHRSB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=C2F

Origin of Product

United States

Synthetic Methodologies for N Cyclohexyl 2 Fluoroaniline and Its Derivatives

Direct Synthesis Approaches to N-Cyclohexyl-2-fluoroaniline

The direct synthesis of this compound can be achieved through several key chemical reactions, each starting from different precursors but converging to the same target molecule. These methods include reductive amination, amination of fluoroaromatic precursors, and reactions involving organoboron compounds.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, providing a direct route to this compound from the condensation of 2-fluoroaniline (B146934) with cyclohexanone (B45756), followed by the reduction of the resulting imine intermediate. The electron-withdrawing nature of the fluorine atom on the aniline (B41778) ring can render the amine less nucleophilic, sometimes requiring specific conditions to drive the reaction to completion.

One reported method for a similar transformation involves the condensation of 2-fluoroaniline with 3-methylcyclohexanone. The reaction is typically carried out in ethanol (B145695) with an acid catalyst, such as p-toluenesulfonic acid (PTSA), and heated to facilitate the formation of the Schiff base (imine). Subsequent reduction of the imine, often with a hydride reducing agent like sodium borohydride (B1222165) (NaBH₄) at a reduced temperature, yields the final N-alkylated aniline. While this specific example uses a substituted cyclohexanone, the principle is directly applicable to the synthesis of this compound. A moderate yield of 54% was reported for the synthesis of 2-fluoro-6-(3-methylcyclohexyl)aniline, with the limitation being potential side reactions during the formation of the imine.

More advanced and efficient methods for the reductive amination of electron-deficient anilines with cyclohexanone have been developed. thieme-connect.com These methods often employ different reagent systems to achieve higher yields and shorter reaction times. For instance, the use of a borane-tetrahydrofuran (B86392) complex (BH₃·THF) in the presence of trimethylsilyl (B98337) chloride (TMSCl) in dimethylformamide (DMF) has been shown to be effective for a wide range of anilines. thieme-connect.com Another variation utilizes sodium borohydride with TMSCl in DMF. thieme-connect.com These methods are generally faster and more efficient than traditional approaches, particularly for less reactive anilines. thieme-connect.com

Table 1: Reductive Amination Conditions for Aniline Derivatives

Amine Carbonyl Reagents Solvent Temperature (°C) Yield (%) Reference

Amination Reactions of Fluoroaromatic Precursors

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the formation of carbon-nitrogen bonds. This methodology can be applied to the synthesis of this compound by coupling a fluoroaromatic precursor, such as 1-bromo-2-fluorobenzene, with cyclohexylamine (B46788).

The general conditions for a Buchwald-Hartwig amination involve a palladium catalyst, often a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a phosphine (B1218219) ligand such as (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), and a base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOBut). The reaction is usually conducted in an inert solvent like toluene (B28343) under an inert atmosphere. A reported example of a similar reaction is the coupling of 2-bromo-6-methylpyridine (B113505) with (±)-trans-1,2-diaminocyclohexane, which proceeded at 80°C to give the corresponding N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine in 60% yield. chemspider.com These conditions provide a template that can be optimized for the specific synthesis of this compound.

Nickel-catalyzed cross-coupling reactions have also emerged as a viable alternative for C-N bond formation. uni-regensburg.de These reactions can be promoted by visible light and may use a bifunctional additive. For example, the nickel-catalyzed amination of 4-bromobenzotrifluoride (B150022) with cyclohexylamine has been reported, demonstrating the utility of this approach for coupling cyclohexylamine with aryl bromides. acs.org

Table 2: Conditions for Buchwald-Hartwig Type Amination

Aryl Halide Amine Catalyst/Ligand Base Solvent Temperature (°C) Yield (%) Reference
2-Bromo-6-methylpyridine (+/-)-trans-1,2-Diaminocyclohexane [Pd₂(dba)₃] / (±)-BINAP NaOBut Toluene 80 60 chemspider.com
4-Bromobenzotrifluoride Cyclohexylamine Nickel Catalyst - DMF - 65 (isolated) acs.org

Reactions Involving Cyclohexylboronic Acids with Nitrosobenzenes

A less common but effective method for the synthesis of N-substituted anilines involves the reaction of nitrosoarenes with organoboronic acids. This approach has been successfully applied to the direct synthesis of this compound.

In this reaction, 1-fluoro-2-nitrosobenzene (B8748856) is reacted with cyclohexylboronic acid in the presence of a phosphite (B83602) reagent, such as triethyl phosphite (P(OEt)₃). This transformation provides the target this compound directly in a good yield of 70%. The reaction proceeds under relatively mild conditions and offers a unique route to the desired product from specialized starting materials.

Table 3: Synthesis via Cyclohexylboronic Acid and Nitrosobenzene

Nitrosoarene Boronic Acid Reagent Yield (%) Reference
1-Fluoro-2-nitrosobenzene Cyclohexylboronic acid P(OEt)₃ 70 nih.gov

Multicomponent Reaction (MCR) Strategies for this compound Analogs

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly convergent and offer a high degree of molecular diversity, making them ideal for the synthesis of libraries of structurally related compounds, such as analogs of this compound.

Ugi Four-Component Reaction Pathways

The Ugi four-component reaction (U-4CR) is one of the most well-known and versatile MCRs. It involves the reaction of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. wikipedia.org By varying the four components, a vast array of different structures can be synthesized.

To generate analogs of this compound, one could employ 2-fluoroaniline as the amine component and cyclohexyl isocyanide as the isocyanide component. The other two components, an aldehyde and a carboxylic acid, can be varied to introduce a wide range of substituents. For example, the reaction of 2-fluoroaniline, benzaldehyde, acetic acid, and cyclohexyl isocyanide would yield a complex α-acetamido-N-cyclohexyl-N-(2-fluorophenyl)phenylacetamide. The reaction is typically carried out in a polar solvent like methanol (B129727) and proceeds rapidly at room temperature. wikipedia.org The Ugi reaction is known for its high atom economy, as only a molecule of water is lost during the reaction. wikipedia.org

The mechanism involves the initial formation of an imine from the amine and aldehyde, which is then protonated by the carboxylic acid. wikipedia.org The resulting iminium ion is attacked by the nucleophilic isocyanide, followed by the addition of the carboxylate anion. wikipedia.org A final Mumm rearrangement leads to the stable bis-amide product. wikipedia.org

Table 4: Representative Ugi Four-Component Reaction for an this compound Analog

Amine Isocyanide Aldehyde Carboxylic Acid Product Structure
2-Fluoroaniline Cyclohexyl isocyanide Benzaldehyde Acetic acid α-Acetamido-N-cyclohexyl-N-(2-fluorophenyl)phenylacetamide

Imidoylative Sonogashira/Cyclization Cascades

For the synthesis of more complex, fused-ring analogs, cascade reactions involving multiple bond-forming events can be employed. An example of such a strategy is the imidoylative Sonogashira/cyclization cascade, which can be used to synthesize 4-aminoquinolines in a three-component reaction. nih.govacs.org

This one-pot, two-stage process begins with an imidoylative Sonogashira coupling of an o-bromoaniline, an alkyne, and an isocyanide. acs.org This is followed by an acid-mediated cyclization to form the quinoline (B57606) ring system. acs.org While this does not produce a direct analog of this compound, it demonstrates how similar starting material classes (anilines, isocyanides) can be used in MCRs to build complex heterocyclic scaffolds that incorporate the N-cyclohexyl-anilino moiety within a larger, more rigid framework.

For instance, using 2-bromoaniline, an alkyne, and a functionalized isocyanide, one can generate a variety of substituted 4-aminoquinolines. acs.org The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, with a copper(I) co-catalyst. acs.org The use of 2-bromo-fluoroaniline in such a sequence could lead to fluorinated quinoline analogs.

Table 5: Imidoylative Sonogashira/Cyclization for Fused Analogs

Component 1 Component 2 Component 3 Key Reagents Product Type Reference
o-Bromoaniline Aryl/Alkyl Alkyne Isocyanide Pd(PPh₃)₄, CuBr, Cs₂CO₃, then HCl Substituted 4-Aminoquinoline acs.org

Photocatalytic Approaches to N-Substituted Amines

Photocatalytic methods have emerged as a powerful and sustainable tool for the formation of C-N bonds, offering mild reaction conditions and unique reactivity compared to traditional methods. These approaches often utilize visible light to initiate redox processes, enabling the coupling of amines with various partners.

Visible-light photoredox catalysis, for instance, provides an efficient pathway for the synthesis of N-aryl amines through catalytic dehydrogenation. rsc.org This method can be challenging due to the reactivity of amines under photocatalytic conditions, but strategies have been developed to control this reactivity. rsc.org One successful approach involves the dehydrogenation of allylic amines. rsc.org While not a direct synthesis of this compound, this methodology highlights the potential of photocatalysis for creating N-aryl amine bonds. The general mechanism involves a single-electron transfer (SET) from the amine to an excited photocatalyst, generating a reactive amine radical cation. rsc.org

Another promising photocatalytic strategy involves the use of semiconductor photocatalysts like titanium dioxide (TiO₂). frontiersin.org TiO₂-based nanomaterials are environmentally benign, stable, and effective for promoting C-N bond formation under mild conditions. frontiersin.org These reactions can achieve the N-alkylation of amines, which could be adapted for the synthesis of this compound from 2-fluoroaniline and a cyclohexyl precursor. frontiersin.org The mechanism often involves the photo-induced generation of an electron-hole pair on the TiO₂ surface, which can activate substrates for subsequent coupling. frontiersin.org For example, alcohols can be oxidized to aldehydes or ketones, which then react with an amine to form an imine that is subsequently reduced to the desired N-alkylated amine. frontiersin.org

Recent advances have also demonstrated the reductive cross-coupling of nitroarenes with various partners using visible-light catalysis to form N-substituted arylamines, offering an alternative route that avoids the direct use of anilines. rsc.org

Synthetic Routes to Closely Related N-Cyclohexyl-Fluoroaromatic Compounds

The synthesis of derivatives and analogues of this compound provides valuable insights into the reactivity of this scaffold and expands its utility in various applications.

N-Cyclohexyl-2-fluorobenzamide is a closely related amide derivative. A straightforward and common method for its synthesis involves the acylation of cyclohexylamine with 2-fluorobenzoyl chloride. chemicalbook.com This reaction is a classic example of nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and elimination of hydrogen chloride.

A related compound, 4-amino-N-cyclohexyl-2-fluorobenzamide, can be synthesized through a multi-step sequence starting from 2-fluoro-4-nitrotoluene. This process involves oxidation of the methyl group to a carboxylic acid, conversion to the acid chloride, amidation with cyclohexylamine, and finally, reduction of the nitro group to an amine.

Table 1: Synthesis of N-Cyclohexyl-2-fluorobenzamide Derivatives

Starting Material 1 Starting Material 2 Product
Cyclohexylamine 2-Fluorobenzoyl chloride N-Cyclohexyl-2-fluorobenzamide chemicalbook.com

The N-cyclohexyl-fluoroaromatic motif can be incorporated into various heterocyclic systems, which are prevalent in medicinal chemistry. For instance, fluorinated pyrimidine (B1678525) derivatives are of significant interest. nih.gov While a direct synthesis incorporating this compound is not explicitly detailed in the search results, general methods for pyrimidine synthesis can be adapted. One common approach is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a guanidine (B92328) or urea (B33335) derivative. An N-cyclohexyl-fluoroaromatic-substituted guanidine could, in principle, be used to construct a pyrimidine ring bearing this functionality.

More advanced methods, such as nickel-catalyzed cross-electrophile coupling, have been used to synthesize tetrasubstituted pyrimidines. acs.org This suggests that a pre-functionalized N-cyclohexyl-fluoroaromatic component could potentially be coupled to a pyrimidine core.

The synthesis of quinoline derivatives often involves the reaction of an aniline with an α,β-unsaturated carbonyl compound (e.g., the Combes or Doebner-von Miller reaction) or with a 1,3-dicarbonyl compound (e.g., the Conrad-Limpach synthesis). This compound could serve as the aniline component in these reactions, leading to the formation of a quinoline ring fused to the fluoroaromatic system. The specific reaction conditions would need to be optimized to accommodate the electronic and steric properties of the this compound.

N-Substituted trichloroacetamides are valuable synthetic intermediates. nih.govkobe-u.ac.jp A particularly innovative method for their synthesis is the photo-on-demand trichloroacetylation of amines using tetrachloroethylene (B127269) (TCE). nih.govkobe-u.ac.jp This reaction proceeds via the photochemical oxidation of TCE to the highly reactive trichloroacetyl chloride, which then reacts in situ with an amine. nih.govkobe-u.ac.jp This method is advantageous as it is applicable to a wide range of amines, including those with low nucleophilicity like fluorinated amines. nih.govkobe-u.ac.jpkobe-u.ac.jp

The reaction is typically carried out by irradiating a solution of the amine in TCE with a low-pressure mercury lamp at elevated temperatures while bubbling oxygen through the mixture. nih.govkobe-u.ac.jp This process has been successfully used to synthesize N-(2-fluorophenyl)-2,2,2-trichloroacetamide from 2-fluoroaniline. nih.gov By extension, this method is highly likely to be applicable to the synthesis of N-cyclohexyl-N-(2-fluorophenyl)-2,2,2-trichloroacetamide.

Alternatively, N-substituted trichloroacetamides can be prepared by treating a primary amine with hexachloroacetone (B130050) under mild conditions. rsc.org This method has been shown to be effective for a variety of primary amines. rsc.org

Table 2: Photocatalytic Synthesis of N-Substituted Trichloroacetamides

Amine Reagent Conditions Product Yield
2-Fluoroaniline Tetrachloroethylene (TCE), O₂ UV light (LPML), 80°C, 2.5 h, then 120°C, 2 h N-(2-Fluorophenyl)-2,2,2-trichloroacetamide High (implied) nih.gov

Reaction Mechanisms and Chemical Transformations Involving N Cyclohexyl 2 Fluoroaniline

Nucleophilic Aromatic Substitution (SNAr) Pathways

The presence of a fluorine atom on the aromatic ring allows for nucleophilic aromatic substitution (SNAr) reactions, where the fluoride (B91410) ion acts as a leaving group. smolecule.com The efficiency and regioselectivity of these reactions are influenced by the electronic properties of the ring and the reaction conditions.

Regioselective C-F Bond Activation in Ortho-Fluoroanilines

In ortho-fluoroanilines, the C-F bond is activated towards nucleophilic attack. The adjacent amino group plays a crucial role in this activation. It can help direct metal-organic reagents to the ortho position, facilitating an intramolecular substitution process. vt.edu The activation of aromatic C-F bonds is generally easier than aliphatic ones because certain intermediates and their transition states can be stabilized by resonance. vt.edu In nucleophilic aromatic substitution, the reaction typically proceeds via a two-step addition-elimination mechanism involving a high-energy Meisenheimer complex. nih.gov However, concerted mechanisms that avoid such high-energy intermediates are also possible. nih.gov The reactivity of fluoroarenes increases with the degree of fluorination, which aligns with established regiochemical trends. vt.edu

Metal-Mediated Defluoroamination Mechanisms

The substitution of the fluorine atom can be facilitated by transition metals, which can mediate the C-F bond activation. While the thermodynamic product of C-F and C-H activation is usually the metal fluoride, the energetics of the activation can vary significantly between different metals. nih.gov

One pathway for metal involvement is an SNAr-type process where a low-valent metal species, such as Ni(0) or Pd(0), acts as the nucleophile. vt.edu This can be viewed as an oxidative addition that occurs sequentially. vt.edu Research on fluorinated anilines reacting with titanium reagents like Ti(NMe₂)₄ has shown that defluoroamination occurs selectively at the fluorine atom positioned ortho to the NH₂ group, proceeding through a proposed metal-mediated SNAr mechanism. vt.edu Copper catalysts are also known to enhance the efficiency of amination reactions on halogenated aromatic compounds at elevated temperatures.

Recent advancements have introduced novel methods for SNAr reactions on less activated aryl fluorides. For instance, visible-light photoredox catalysis enables the substitution of unactivated fluoroarenes with primary aliphatic amines under mild, transition-metal-free conditions. This transformation is facilitated by the formation of a cationic fluoroarene radical intermediate.

Catalyst/Reagent SystemNucleophileConditionsOutcome
Ti(NMe₂)₄-NMe₂ (from reagent)Mesitylene, 120 °CRegioselective defluoroamination at the ortho-position vt.edu
Copper (e.g., Cu₂O, CuO)AminesElevated TemperatureEnhanced amination efficiency
Organic PhotocatalystPrimary Aliphatic AminesBlue-light irradiationSNAr on unactivated fluoroarenes

Reductive and Oxidative Transformations of the Aniline (B41778) Moiety

The aniline portion of N-cyclohexyl-2-fluoroaniline can undergo both oxidation and reduction, leading to a variety of functional derivatives.

Oxidation of the aniline can yield different products depending on the reagents used. smolecule.com With oxidizing agents like potassium permanganate (B83412) or chromium trioxide under acidic conditions, the corresponding nitroso or nitro derivatives can be formed. smolecule.com A proposed mechanism for the oxidation of aniline to a nitro compound involves the formation of N-hydroxy-N-phenylhydroxylamine, which then interacts with the oxidant to form the nitroso product, followed by further oxidation to the final nitro compound. acs.org In some cases, oxidation can lead to the formation of quinones.

Reductive transformations can also modify the molecule. While the aniline amine is already in a reduced state, related precursors like N-cyclohexyl-2-nitroaniline can be readily reduced to form this compound. thieme-connect.com This is a common synthetic route, often employing catalytic hydrogenation. smolecule.com Furthermore, the entire aromatic ring system can be reduced using powerful reducing agents like lithium aluminum hydride. smolecule.com

Electrophilic Aromatic Substitutions on the Fluorobenzene Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. vanderbilt.edu The regioselectivity of this reaction on this compound is dictated by the combined electronic and steric effects of the N-cyclohexylamino and fluoro substituents.

The N-cyclohexylamino group is a strongly activating, ortho-, para-director due to the resonance donation of the nitrogen's lone pair of electrons into the ring. ijrar.orglkouniv.ac.in This donation increases the electron density at the ortho and para positions, making them more nucleophilic and reactive towards electrophiles. ijrar.org The fluorine atom, conversely, is a deactivating group due to its strong inductive electron withdrawal but is also an ortho-, para-director because of resonance effects. pressbooks.publibretexts.org

When both groups are present, the powerful activating effect of the amino group dominates the directing influence. lkouniv.ac.in Therefore, incoming electrophiles are directed primarily to the positions ortho and para to the N-cyclohexylamino group (C4 and C6). However, the bulky cyclohexyl group creates significant steric hindrance at the C6 position (ortho). Consequently, electrophilic attack is most likely to occur at the C4 position, which is para to the strongly directing amino group and meta to the fluorine. This is supported by studies on the selective bromination of 2-fluoroaniline (B146934), which yields 4-bromo-2-fluoroaniline (B1266173) as the major product.

SubstituentElectronic EffectDirecting Effect
-NH-cyclohexylStrongly Activating (+M > -I)Ortho, Para ijrar.orglkouniv.ac.in
-FWeakly Deactivating (-I > +M)Ortho, Para pressbooks.pub

Cyclization and Heterocycle Formation Mechanisms Utilizing this compound Precursors

The bifunctional nature of this compound makes it an excellent starting material for constructing various heterocyclic systems, which are core structures in many natural products and pharmaceuticals. nih.gov

One of the most common applications is in the synthesis of quinolines. researchgate.netjptcp.com Classical methods like the Friedländer synthesis involve the condensation of an aniline, which must have a free ortho-position, with a compound that can provide a three-carbon fragment, such as a β-ketoester. researchgate.netjptcp.com For example, 2-fluoroaniline can react with ethyl 2-methylacetoacetate (B1246266) in the presence of an acid catalyst like polyphosphoric acid to form an 8-fluoro-4-hydroxyquinoline (B2378621) derivative. mdpi.com

This compound and its derivatives are also valuable in multicomponent reactions (MCRs), such as the Ugi reaction. organic-chemistry.org The Ugi four-component condensation combines an amine, an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate α-aminoacyl amide derivatives. organic-chemistry.org In more complex strategies, a 2-fluoroaniline derivative can participate in an Ugi reaction, after which the resulting product undergoes a subsequent intramolecular nucleophilic substitution, where a newly introduced nucleophile displaces the ortho-fluorine atom to form a fused heterocyclic system like a benzimidazole-quinoxalinone. rsc.org Such Ugi/deprotection/cyclization (UDC) strategies are powerful tools for building molecular complexity in a single sequence. rsc.org

Reaction TypeReactantsProduct Class
Friedländer SynthesisThis compound, β-dicarbonyl compoundQuinolines researchgate.netjptcp.com
Ugi Reaction/Cyclization2-Fluoroaniline derivative, aldehyde, isocyanide, acidFused Benzimidazoles rsc.org
Annulation with DiolsPrimary amines, diolsN-aryl piperidines mdpi.com

Spectroscopic Characterization and Structural Elucidation of N Cyclohexyl 2 Fluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For N-cyclohexyl-2-fluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is employed to characterize its distinct proton, carbon, and fluorine environments.

¹H NMR Analysis of Proton Environments

Proton (¹H) NMR spectroscopy reveals the number of different proton environments and their adjacencies. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton, and the protons of the cyclohexyl ring.

In a study by Pérez, M., et al. (2013), the synthesis of this compound was reported, and its ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz. nih.gov The reported chemical shifts (δ) are as follows:

δ 6.91–7.03 ppm (m, 2H): This multiplet corresponds to two of the aromatic protons on the fluoroaniline (B8554772) ring.

δ 6.71 ppm (td, J = 7.7, 1.4 Hz, 1H): This triplet of doublets represents one of the aromatic protons, with coupling to adjacent protons and the fluorine atom.

δ 6.59 ppm (dd, J = 8.1, 1.4 Hz, 1H): This doublet of doublets corresponds to the remaining aromatic proton.

δ 3.92 ppm (br s, 1H): This broad singlet is characteristic of the amine (N-H) proton. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.

δ 3.25–3.37 ppm (m, 1H): This multiplet is assigned to the methine proton (CH) on the cyclohexyl ring that is directly attached to the nitrogen atom.

δ 1.09–2.07 ppm (m, 10H): This complex series of overlapping multiplets corresponds to the ten remaining protons of the methylene (B1212753) (CH₂) groups of the cyclohexyl ring. nih.gov

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.91–7.03m2HAromatic (Ar-H)
6.71td1HAromatic (Ar-H)
6.59dd1HAromatic (Ar-H)
3.92br s1HAmine (N-H)
3.25–3.37m1HCyclohexyl (N-CH)
1.09–2.07m10HCyclohexyl (CH₂)
Data sourced from Pérez, M., et al. (2013). nih.gov

¹³C NMR Analysis of the Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in a molecule. For this compound, with its 12 carbon atoms, one would expect to see up to 12 distinct signals in the proton-decoupled spectrum, assuming no coincidental overlap of chemical shifts. The signals would appear in characteristic regions:

Aromatic Region (δ 110-160 ppm): Six signals are expected for the carbons of the 2-fluoroaniline (B146934) ring. The carbon atom bonded to the fluorine (C-F) would show a large coupling constant (¹JCF) and its chemical shift would be significantly affected. The carbon attached to the nitrogen (C-N) would also have a characteristic shift in this region.

Aliphatic Region (δ 20-60 ppm): Signals for the six carbons of the cyclohexyl ring would appear here. The methine carbon directly attached to the nitrogen (N-CH) would be the most downfield in this group, typically in the δ 50-60 ppm range. The remaining five methylene (CH₂) carbons would appear further upfield.

¹⁹F NMR Spectroscopy for Fluorine Nucleus Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum would display one primary signal. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. Furthermore, this signal would likely appear as a multiplet due to coupling with the adjacent ortho and meta protons on the benzene (B151609) ring (³JHF and ⁴JHF, respectively).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula.

The molecular formula for this compound is C₁₂H₁₆FN. The calculated exact mass for the neutral molecule [M] based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁹F) is 193.1274 g/mol . When analyzed by HRMS using a soft ionization technique like electrospray ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺. The calculated exact mass for this ion would be 194.1352 g/mol . The experimental measurement of a mass peak matching this value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400N-H StretchSecondary Amine
3100-3000C-H StretchAromatic
2930-2850C-H StretchAliphatic (Cyclohexyl)
~1610, ~1500C=C StretchAromatic Ring
~1250C-N StretchAryl Amine
~1240C-F StretchAryl Fluoride (B91410)
Expected vibrational frequencies based on typical functional group regions.

Key expected peaks include:

N-H Stretch: A moderate, sharp peak is expected around 3400 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) bond.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the more intense aliphatic C-H stretches of the cyclohexyl group would be observed just below 3000 cm⁻¹.

C=C Aromatic Stretches: One or more sharp peaks in the 1500-1610 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene ring.

C-F Stretch: A strong, distinct absorption band corresponding to the C-F bond stretch is expected in the fingerprint region, typically around 1240 cm⁻¹. vulcanchem.com

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing a "fingerprint" based on the inelastic scattering of monochromatic light. For aniline (B41778) and its derivatives, theoretical studies using methods like Density Functional Theory (DFT) are often employed to calculate and assign vibrational frequencies. faccts.de These calculations, when compared with experimental spectra, allow for a detailed understanding of how substituents like the cyclohexyl and fluoro groups influence the vibrational modes of the aniline backbone. However, no specific experimental or calculated Raman spectrum for this compound has been found.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. mdpi.comuclouvain.be This technique is crucial for understanding the precise geometry of a molecule in its solid state. While crystal structures for numerous aniline derivatives have been determined and are available in crystallographic databases, a structure for this compound has not been reported. dntb.gov.uaacs.orgchemrxiv.org Without a solved crystal structure, a detailed discussion of its solid-state conformation and packing is not possible.

Advanced Spectroscopic Techniques for Molecular Interactions

Fluorescence Spectroscopy in Ligand-Protein Binding Studies

Fluorescence spectroscopy is a highly sensitive method used to study the binding of small molecules (ligands) to proteins. nih.govresearchgate.net Changes in the fluorescence properties (intensity, emission wavelength) of a protein's intrinsic fluorophores (like tryptophan) or a fluorescent ligand upon binding can be used to determine binding constants and understand the nature of the interaction. researchgate.netfaccts.de Studies on other aniline derivatives have shown their potential to act as fluorescent probes or to quench the fluorescence of proteins. However, there are no specific published studies investigating the interaction of this compound with any protein using this technique.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule. The absorption maxima (λmax) are characteristic of specific electronic transitions, such as n → π* and π → π*. For aniline derivatives, the position and intensity of these bands are influenced by substituents on the aromatic ring. While the general principles are clear, a specific experimental or computationally predicted UV-Visible spectrum for this compound, which would allow for the identification of its electronic transitions, is not available in the reviewed literature.

Computational Chemistry and Theoretical Studies of N Cyclohexyl 2 Fluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations are at the core of modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecular system. For N-cyclohexyl-2-fluoroaniline, these calculations can determine its optimized geometry, vibrational frequencies, and various electronic properties. Although detailed research findings on this specific molecule are not widely available in published literature, the following sections describe the standard theoretical approaches and the nature of the data they would yield.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a balance between accuracy and computational cost, making it suitable for a molecule of the size of this compound. DFT calculations can predict a range of molecular properties, including equilibrium geometry, bond lengths, bond angles, and dipole moments.

A typical DFT study on this compound would involve geometry optimization using a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)). The results would provide a detailed picture of the three-dimensional structure of the molecule and its charge distribution.

Table 1: Predicted Molecular Properties of this compound via DFT (Note: The following data are illustrative of the output from a DFT calculation and are not from published experimental or computational studies on this specific molecule, as such data is not available in the searched literature.)

Molecular Property Predicted Value
Total Energy (Hartree) Data not available
Dipole Moment (Debye) Data not available
C-N Bond Length (Å) Data not available
C-F Bond Length (Å) Data not available
N-H Bond Length (Å) Data not available

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While HF theory neglects electron correlation, making it generally less accurate than DFT for many properties, it provides a valuable qualitative description of the electronic structure and orbital energies. Applying the HF method to this compound would yield information about its molecular orbitals and the energies associated with them. These calculations are often a starting point for more advanced, correlated methods.

Table 2: Illustrative Hartree-Fock (HF) Calculation Output for this compound (Note: Specific computational data for this compound using the HF method are not available in the searched literature. This table represents the type of data generated.)

Parameter Calculated Value
HF Total Energy (Hartree) Data not available
Energy of HOMO (eV) Data not available
Energy of LUMO (eV) Data not available
Orbital Symmetries Data not available

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. For this compound, analyzing its electronic structure reveals how the interplay between the cyclohexyl, aniline (B41778), and fluorine moieties dictates its chemical character.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. For this compound, the analysis would show the spatial distribution of these orbitals and the energy gap, indicating likely sites for nucleophilic and electrophilic attack.

Table 3: Frontier Molecular Orbital (FMO) Data for this compound (Note: Published FMO analysis data for this compound could not be located. The table illustrates the expected parameters from such an analysis.)

Orbital Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap (ΔE) Data not available

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to denote different charge regions. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). An MEP map of this compound would highlight the electronegative fluorine atom and the lone pair on the nitrogen atom as potential sites for interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by transforming the calculated molecular orbitals into localized orbitals that align with Lewis structures (i.e., bonds and lone pairs). This analysis is used to understand delocalization effects, hyperconjugation, and intramolecular charge transfer. For this compound, NBO analysis would quantify the interactions between the orbitals of the aniline ring, the nitrogen lone pair, the fluorine atom, and the cyclohexyl group, providing insight into the molecule's stability and electronic communication between its constituent parts. The analysis yields second-order perturbation energies (E(2)), which quantify the strength of these donor-acceptor interactions.

Table 4: Illustrative NBO Analysis for Key Interactions in this compound (Note: This table illustrates potential hyperconjugative interactions and their stabilizing energies (E(2)) that would be calculated in an NBO analysis. Specific data for the title compound is not available in the searched literature.)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (1) N π* (C-C) of phenyl ring Data not available
σ (C-H) of cyclohexyl σ* (C-N) Data not available
LP (3) F σ* (C-C) of phenyl ring Data not available

Mulliken Population Analysis for Charge Distribution

Mulliken population analysis is a computational method used to estimate the partial atomic charges on the atoms within a molecule. stackexchange.comuni-muenchen.de This analysis partitions the total electron density among the constituent atoms, providing insights into the electronic distribution and potential sites for electrophilic or nucleophilic attack. ijpsat.org The calculation involves the molecular wave function and is dependent on the chosen basis set. stackexchange.com

For this compound, a Mulliken analysis would quantify the electron-withdrawing effect of the fluorine atom on the aniline ring and the electronic contribution of the cyclohexyl group. It is expected that the fluorine atom and the nitrogen atom would carry negative partial charges, while the hydrogen atoms and, to a lesser extent, the carbon atoms would exhibit positive partial charges. The distribution of these charges is crucial for understanding the molecule's reactivity and intermolecular interactions.

A hypothetical representation of Mulliken charge distribution data for key atoms in this compound, as would be calculated using a method like Density Functional Theory (DFT), is shown below.

Table 1. Illustrative Mulliken Atomic Charges for Selected Atoms in this compound. (Note: These are representative values, not from actual experimental data.)
AtomCalculated Partial Charge (e)
F (Fluorine on aniline ring)-0.25 to -0.45
N (Nitrogen of amine group)-0.80 to -1.00
C1 (Carbon attached to N)+0.10 to +0.25
C2 (Carbon attached to F)+0.20 to +0.40
H (Hydrogen on Nitrogen)+0.35 to +0.50

Dipole Moment Calculations

The dipole moment is a measure of the net molecular polarity, which arises from the non-uniform distribution of electron density across the molecule. Computational methods like DFT can accurately predict the magnitude and direction of the molecular dipole moment. scispace.com This value is critical for understanding a molecule's interaction with polar solvents and its behavior in an external electric field.

Intermolecular Interactions and Crystal Packing Analysis

For this compound, one would expect the Hirshfeld surface analysis to reveal significant contributions from H···H, C···H/H···C, and F···H/H···F contacts, which are common in organic molecules. iucr.orgiucr.org The presence of the fluorine atom would likely result in a notable percentage for F···H contacts, indicating the importance of interactions involving fluorine in the crystal packing.

Table 2. Example Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Substituted Aniline Derivative. iucr.org
Interaction TypeContribution (%)
H···H51.3
H···Cl/Cl···H23.0
H···O/O···H12.9
C···H/H···C9.7

Note: The data in Table 2 is for 4-(dimethylazaniumyl)-2-hydroxyanilinium dichloride monohydrate and serves as an example of the type of data generated. For this compound, Cl···H contacts would be replaced by F···H contacts.

To further quantify the interactions identified by Hirshfeld analysis, 3D energy frameworks can be calculated. This method computes the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors in the crystal lattice. rsc.orgmdpi.com The resulting frameworks are visualized as cylinders connecting molecular centroids, where the cylinder thickness is proportional to the interaction strength. mdpi.com

Table 3. Example Interaction Energies (kJ/mol) for a Molecular Pair in a Crystal Lattice Calculated Using the B3LYP/6-31G(d,p) Model.
Energy ComponentValue (kJ/mol)
Electrostatic-60.5
Polarization-15.2
Dispersion-95.8
Repulsion+88.4
Total-83.1

Computational chemistry provides essential tools for characterizing hydrogen bonds and other non-covalent interactions that dictate molecular conformation and crystal packing. nih.gov For this compound, the primary hydrogen bond donor is the N-H group. Potential acceptors include the nitrogen and fluorine atoms of neighboring molecules.

Theoretical studies on related monofluoroanilines have shown that a fluorine substituent can decrease the strength of N-H···N hydrogen bonds. researchgate.net Simultaneously, it can increase the acidity of C-H protons, making weaker C-H···X interactions more significant. researchgate.net Depending on the conformation, an intramolecular N-H···F hydrogen bond could also be possible, which would affect the stability of the N-H bond. researchgate.net The bulky cyclohexyl group will also play a role through steric hindrance and by participating in numerous van der Waals (C-H···H-C) interactions.

Molecular Dynamics (MD) Simulations of Related Molecular Systems

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. acs.org These simulations provide detailed information on the conformational dynamics, stability, and interactions of molecules in various environments, such as in solution or bound to a biological target.

While MD simulations specifically for this compound are not readily found, studies on related systems offer valuable insights. For example, MD simulations have been performed on cyclohexyl-modified peptide nucleic acids, revealing that the cyclohexyl ring adds rigidity to the molecular backbone. nih.gov In another study, a derivative containing an N-cyclohexyl moiety was investigated as a potential drug candidate, with MD simulations confirming stable interactions within the target protein's binding site. dntb.gov.uaresearcher.lifenih.govresearchgate.netresearchgate.net Similarly, simulations of anilinobenzamide derivatives have been used to understand their binding modes and selectivity. nih.gov

For this compound, an MD simulation could elucidate the conformational preferences of the cyclohexyl ring (e.g., chair conformation) and the rotational barrier around the C-N bond connecting it to the aniline ring. In a biological context, simulations could predict its binding stability and interaction profile with a protein target, highlighting key hydrogen bonds and hydrophobic interactions.

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. Computational methods provide powerful tools to predict SAR, guiding the modification of lead compounds to enhance their potency and selectivity. For this compound, SAR predictions would focus on how alterations to the fluoroaniline (B8554772) and cyclohexyl moieties impact its interaction with a biological target.

Quantitative Structure-Activity Relationship (QSAR) models are a key component of computational SAR prediction. nih.govresearchgate.net These models correlate variations in the physicochemical properties of a series of compounds with their biological activities. For a series of analogs of this compound, descriptors such as hydrophobicity (LogP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) would be calculated. The lipophilicity conferred by the cyclohexyl group is a critical factor influencing a compound's solubility and ability to cross biological membranes. The electron-withdrawing nature of the fluorine atom on the aniline ring also significantly alters the electronic environment of the molecule, which can be crucial for binding interactions.

A hypothetical QSAR study on a series of N-substituted fluoroanilines might reveal the optimal size and nature of the substituent on the amine for a particular biological activity. For instance, replacing the cyclohexyl group with smaller or larger cycloalkanes, or with aromatic rings, would modulate the steric bulk and hydrophobicity, leading to predictable changes in activity. escholarship.orgnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net It is a cornerstone for predicting the interaction between a ligand, such as this compound, and a receptor's binding site. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding pocket of a macromolecular target, such as a protein or nucleic acid.

The application of molecular docking to this compound would begin with the three-dimensional structures of both the ligand and the target receptor. The structure of this compound can be generated and optimized using quantum mechanical methods like Density Functional Theory (DFT). researchgate.netscispace.com The receptor structure is typically obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling if an experimental structure is unavailable.

Docking algorithms, such as those implemented in software like AutoDock or GOLD, would then be used to place the ligand into the receptor's active site. These algorithms employ scoring functions to estimate the binding affinity for each generated pose. The scoring functions consider various energetic contributions, including van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties. For this compound, the cyclohexyl group would likely engage in hydrophobic interactions within a nonpolar pocket of the receptor, while the fluoroaniline moiety could participate in hydrogen bonds (via the N-H group) and aromatic interactions (pi-stacking or pi-cation). dntb.gov.ua The fluorine atom can also form specific interactions, such as halogen bonds or strong hydrogen bonds.

The output of a docking simulation is a set of predicted binding poses ranked by their scores. This information is invaluable for understanding the key interactions that stabilize the ligand-receptor complex and for proposing modifications to the ligand structure to improve binding.

While molecular docking provides a rapid assessment of binding, more rigorous computational methods are often employed for a more accurate estimation of binding affinities and a detailed analysis of interaction modes. These methods are typically based on molecular dynamics (MD) simulations and free energy calculations.

MD simulations provide a dynamic picture of the ligand-receptor complex over time, allowing for the exploration of conformational changes and the role of solvent molecules. ekb.eg Starting from a docked pose of this compound within its target, an MD simulation would be run to observe the stability of the binding mode and to identify persistent interactions. The trajectory from the MD simulation can be analyzed to calculate the average number of hydrogen bonds, hydrophobic contacts, and water-mediated interactions.

For a quantitative prediction of binding affinity, free energy calculation methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be employed. These "alchemical" methods calculate the free energy difference between two states, for example, the ligand in solution and the ligand bound to the receptor. While computationally expensive, these methods can yield binding free energies with high accuracy, often within 1-2 kcal/mol of experimental values. These calculations can theoretically determine the binding affinity of this compound to a specific receptor. nih.gov

The analysis of interaction modes at a quantum mechanical level can also provide deep insights. Quantum mechanics/molecular mechanics (QM/MM) calculations can be performed, where the ligand and the immediate binding site residues are treated with a high level of quantum theory, while the rest of the protein is treated with a classical force field. This approach allows for a precise description of electronic effects, such as charge transfer and polarization, which are crucial for understanding the nature of the chemical interactions driving binding.

A theoretical study on a related system involving a 2,6-pyridinedicarboxylic acid di(N-ethyl-4-fluoroanilide) ligand showed that density functional theory (DFT) calculations can be used to systematically investigate structures, bonding nature, and thermodynamic behaviors of ligand-metal complexes. rsc.org Such an approach could be applied to understand the interaction of this compound with metalloproteins.

Applications in Advanced Materials Science and Catalysis

Role as Building Blocks for Functional Organic Materials

N-cyclohexyl-2-fluoroaniline serves as a foundational component in the synthesis of a variety of functional organic materials. Its derivatives are being explored for their utility in optoelectronic devices and liquid crystal displays, where molecular structure dictates performance.

In the field of organic electronics, derivatives of fluorinated anilines are crucial for developing efficient and stable devices. alfa-chemistry.com The introduction of fluorine into organic molecules can modulate their photoelectric properties, enhance stability, and influence the solid-state structure. alfa-chemistry.com Specifically, the fluorination of aniline (B41778) units in hole-transporting materials (HTMs) for OLEDs has been shown to be an effective strategy for improving device performance. mdpi.com

The ortho-fluorine atom in the this compound structure lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting material. mdpi.com This tuning of energy levels can lead to a better alignment with the perovskite layer in certain types of LEDs, facilitating more efficient hole extraction and transport. mdpi.com Furthermore, fluorination can increase the hydrophobicity of the hole-transporting layer, which contributes to enhanced device stability. mdpi.com While research often focuses on complex molecules, the fundamental this compound unit is a recognized building block for creating these larger, functional OLED materials. google.com

A study on isomeric hole-transporting materials based on a spiro[fluorene-9,9′-xanthene] (SFX) core highlighted the benefits of ortho-fluorinated aniline units. The resulting materials were found to be efficient and versatile, suitable for deposition via thermal evaporation for use in both inverted perovskite solar cells and fully inorganic perovskite LEDs (PeLEDs). mdpi.com

The development of advanced liquid crystal displays often requires materials with low viscosity, a broad operational temperature range, and specific dielectric properties. epo.orgnycu.edu.tw Fluorinated compounds are highly valued in this field due to the stable C-F bond and the low polarizability of fluorine, which results in low intermolecular dispersion forces. alfa-chemistry.comnih.gov The incorporation of both cyclohexyl rings and fluorinated aromatic moieties is a common strategy for creating high-performance liquid crystals. archive.orgworktribe.comtandfonline.com

A patent for liquid crystal compositions details the synthesis of complex molecules that incorporate a 2-fluoroaniline (B146934) derivative and cyclohexane (B81311) rings. google.com For instance, the compound 4-[4-[4-trans-(4-transpentylcyclohexyl)butyl]cyclohexyl]-2-fluoroaniline was synthesized as part of the development of novel liquid crystal materials. google.com The inclusion of such structures can help suppress the smectic phase, broaden the nematic phase, and improve compatibility at low temperatures, making the resulting compositions suitable for a wide range of display applications. google.comgoogle.com The combination of the rigid fluorinated phenyl ring and the non-planar cyclohexyl group helps to create materials with the desired mesomorphic properties and low viscosity. epo.orgarchive.org

FeatureBenefit in Liquid Crystal MaterialsSource
2-Fluoroaniline Moiety Introduces a lateral dipole, affecting dielectric anisotropy. Lowers melting point. alfa-chemistry.comnycu.edu.tw
Cyclohexane Ring Improves compatibility, suppresses smectic phases, and broadens the nematic temperature range. archive.orggoogle.comgoogle.com
Combined Structure Results in materials with low viscosity and a broad operational temperature range suitable for display applications. epo.orgtandfonline.com

This compound is a building block for small molecule semiconductors, which are foundational components of devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). fiveable.menih.gov The performance of these devices is directly tied to the properties of the organic semiconductor used. magtech.com.cn

The strategic inclusion of fluorine atoms is a key design principle for high-performance n-type and ambipolar organic semiconductors. magtech.com.cn Fluorination lowers both the HOMO and LUMO energy levels of the molecule. mdpi.com This reduction in energy levels can facilitate easier electron injection and enhance the material's resistance to oxidative degradation, thereby improving the stability and lifespan of the electronic device. ossila.com

The cyclohexyl group, on the other hand, adds steric bulk and influences the intermolecular arrangement in the solid state. researchgate.net This control over molecular packing is crucial for optimizing charge transport pathways and achieving high charge carrier mobility. The interplay between the electronic effects of the fluoro-group and the structural influence of the cyclohexyl group makes this compound a promising precursor for a new generation of robust organic semiconductors.

Application in Supramolecular Chemistry and Framework Materials

The precise molecular architecture of this compound also lends itself to the construction of highly ordered, porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). These materials are of great interest for applications in gas storage, separation, and catalysis. mdpi.comchemrxiv.org

COFs are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. tcichemicals.comencyclopedia.pub The synthesis of imine-linked COFs, typically through the condensation reaction between amines and aldehydes, is one of the most common and robust methods for COF construction. tcichemicals.comacs.org

This compound, with its reactive amine group, is a suitable monomer or "linker" for the synthesis of imine-based COFs. tcichemicals.com The amine can react with multi-aldehyde linkers to form the extended, porous framework. The presence of the cyclohexyl and fluoro- substituents on the aniline linker can be used to tune the properties of the resulting COF. For example, incorporating bulky cyclohexane groups into the COF backbone has been shown to increase the interlayer distance, which can suppress photoluminescence quenching and enhance the material's use in sensing applications. nih.gov Furthermore, aniline derivatives can act as modulators in COF synthesis, helping to control the rate of reaction and improve the crystallinity of the final product. rsc.orgresearchgate.net

Component of this compoundRole in COF Synthesis and PropertiesSource
Amine Group Acts as a reactive site for forming covalent (imine) linkages with aldehyde monomers. tcichemicals.comtcichemicals.com
Cyclohexyl Group Introduces steric bulk, potentially increasing porosity and interlayer distance, which can enhance luminescence. nih.gov
Fluoro-Substituted Phenyl Ring Modifies the electronic properties and stability of the framework. rsc.org

MOFs are porous crystalline materials composed of metal ions or clusters connected by organic ligands. sigmaaldrich.comnih.gov The properties of a MOF are determined by the choice of both the metal node and the organic linker. nih.gov Functional groups on the organic linkers are known to significantly affect the properties of the nano-sized pores within the MOF structure. nih.gov

This compound can be utilized as a precursor to synthesize functionalized organic linkers for MOF construction. The aniline nitrogen can be a coordination site itself or the entire molecule can be derivatized to include other coordinating groups, such as carboxylates or pyridyls. nih.govscirp.org The fluorine atom and the cyclohexyl group would then serve as functional decorations within the pores of the MOF. These groups can influence the framework's affinity for specific guest molecules, making them useful for selective gas separation or sensing applications. For instance, fluorination of linkers can alter the electrostatic potential of the pore surface, while the bulky cyclohexyl group can adjust the size and shape of the pores.

Development of Ligands for Functional Metal Complexes in Catalysis

The strategic design of ligands is fundamental to the advancement of homogeneous catalysis, as the ligand sphere around a metal center dictates the catalyst's activity, selectivity, and stability. This compound serves as a valuable precursor for ligands due to its distinct combination of steric and electronic properties. The molecule incorporates a bulky cyclohexyl group and an electron-withdrawing fluorine atom on the aniline framework, allowing for precise tuning of the coordination environment in a metal complex.

The bulky cyclohexyl group provides significant steric hindrance near the metal center. This steric bulk is a critical design element in ligand synthesis, as it can influence the regioselectivity of catalytic reactions by controlling the approach of substrates to the active site. Furthermore, it can enhance the kinetic stabilization of highly reactive metal complexes. In contrast, the fluorine atom at the ortho-position of the aniline ring exerts a strong electron-withdrawing inductive effect. This electronic modification alters the electron density at the metal center, which in turn influences the metal's reactivity, redox potential, and the stability of the metal-ligand bond. mdpi.com

One prominent class of ligands derived from fluoroanilines are N-heterocyclic carbenes (NHCs). NHCs are known for forming strong sigma bonds with metal centers, creating robust catalysts. cardiff.ac.uk By reacting this compound with glyoxal (B1671930) and paraformaldehyde, for example, fluorinated imidazolium (B1220033) salts can be synthesized, which are precursors to NHC ligands. mdpi.com The resulting NHC ligand combines the steric footprint of the cyclohexyl group with the electronic influence of the fluoroaryl moiety. This dual-functionality allows for the development of tailored catalysts for specific organic transformations.

Table 1: Influence of this compound's Structural Features on Ligand Properties

Structural ComponentPropertyImpact on Metal Complex
Cyclohexyl Group Steric BulkInfluences regioselectivity, enhances kinetic stability.
2-Fluoro Substituent Electron-WithdrawingModifies electron density at the metal center, impacts catalytic activity and stability. mdpi.com
Aniline Backbone Versatile ScaffoldAllows for straightforward synthesis of various ligand types, such as N-heterocyclic carbenes (NHCs). mdpi.com

The synthesis of bidentate ligands, such as those combining a phosphine (B1218219) and an NHC unit, represents another advanced approach. cardiff.ac.uk Incorporating the this compound structure into such chelating ligands can create a more rigid and defined coordination geometry, further enhancing catalytic performance by reducing the degrees of freedom of the complex.

Catalytic Applications in Organic Synthesis (e.g., as part of catalytic systems)

Metal complexes featuring ligands derived from this compound or analogous structures have demonstrated significant potential in various catalytic organic reactions. The tailored steric and electronic environment provided by these ligands can lead to enhanced efficiency and selectivity.

A notable application is in hydrogenation reactions. For instance, Rhodium(I) complexes bearing N,N'-fluoroaryl substituted N-heterocyclic carbene (NHC) ligands have been tested in the transfer hydrogenation of acetophenone. mdpi.com Research has shown that the introduction of a fluorine substituent on the aromatic ring of the NHC ligand leads to higher catalytic activities compared to their non-fluorinated counterparts. mdpi.com This enhancement is attributed to the electronic effect of the fluorine atom, which modulates the catalytic cycle's key steps.

Table 2: Research Findings on Catalytic Activity of Rh(I) Complexes with Fluoroaryl NHC Ligands

Catalyst SystemReactionKey Finding
Rh(I) complexes with N,N'-fluoroaryl NHC ligandsHydrogen transfer reaction of acetophenoneCatalytic activities were higher than those of the non-fluorinated NHC counterparts, demonstrating the positive electronic influence of the fluorine substituent. mdpi.com

Another area of application is in palladium-catalyzed cross-coupling and alkylation reactions. Cyclometalated palladium complexes, or palladacycles, are potent pre-catalysts for reactions such as the N-alkylation of amines and the α-alkylation of ketones using alcohols as the alkylating agents. hbni.ac.in While specific studies on palladacycles derived directly from this compound are not extensively detailed, related structures like N-benzyl-2-fluoroaniline have been used in the synthesis of palladacycle pre-catalysts. hbni.ac.in These systems efficiently catalyze the chemoselective alkylation of various substrates, highlighting the potential for developing similar catalytic systems based on the this compound scaffold for C-N and C-C bond formation.

The strategic use of this compound as a ligand precursor thus opens avenues for creating specialized catalytic systems. The ability to fine-tune the catalyst's properties by combining the steric influence of the cyclohexyl group and the electronic effects of the fluorine atom makes it a valuable component in the design of next-generation catalysts for challenging organic syntheses.

Derivatives and Analogs with Enhanced Biological or Synthetic Relevance

Structure-Activity Relationship (SAR) Studies on Modified N-Cyclohexyl-2-fluoroaniline Scaffolds

While specific structure-activity relationship (SAR) studies on this compound are not extensively documented, valuable insights can be drawn from analogs. The exploration of related compounds, such as N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) and its derivatives, sheds light on the role of the N-cyclohexyl and 2-fluoroaniline (B146934) moieties in modulating biological activity.

Key determinants in the SAR of related anilinoquinazolines include the necessity of nitrogen atoms at specific positions within the heterocyclic core to maintain biological activity. The substitution pattern on the aniline (B41778) ring also plays a crucial role. For instance, the presence and position of a fluorine atom can significantly influence the antimetastatic and antiproliferative properties of compounds. In some isocoumarin (B1212949) analogs, fluoro groups at the meta and para positions of a phenyl ring enhance antimetastatic effects.

Furthermore, studies on KCa2 channel modulators reveal that replacing the cyclohexane (B81311) ring with more hydrophobic disubstituted phenyl groups can enhance potency. This suggests that the lipophilicity and steric bulk of the substituent on the nitrogen atom are critical for activity. Specifically, halogen substitution at the 2 and 5 positions of the benzene (B151609) ring in N-benzene-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine] derivatives led to a tenfold increase in potency for potentiating KCa2.2a channels.

Synthesis and Research of Fluorinated Heterocyclic Analogs

This compound is a valuable precursor for the synthesis of various fluorinated heterocyclic analogs, which are of significant interest in medicinal chemistry due to their potential biological activities. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the resulting heterocyclic compounds.

Fluorinated Quinazolines: One important class of heterocycles that can be synthesized from this compound derivatives are quinazolines. A general synthetic approach involves the reaction of a 2-aminoaryl precursor with a carbonyl compound or its equivalent. For instance, 2-fluoroaroyl chlorides can react with 5-aminopyrazoles in a two-step sequence involving initial acylation followed by an intramolecular SNAr ring closure to form pyrazolo[1,5-a]quinazolin-5(4H)-ones unl.edu. While a direct synthesis from this compound is not explicitly detailed in the provided results, a plausible pathway could involve its conversion to a suitable 2-amino benzoyl derivative, which could then undergo cyclization.

Fluorinated Acridones: Acridone (B373769) derivatives are another class of bioactive heterocyclic compounds. Their synthesis often involves the condensation of an anthranilic acid derivative with a substituted aniline, followed by cyclization. For example, N-phenylanthranilic acid can be cyclized using concentrated sulfuric acid to yield acridone researchgate.net. By analogy, N-cyclohexyl-2-fluoro-substituted anthranilic acid could serve as a key intermediate for the synthesis of novel fluorinated acridone analogs. The general synthesis of acridones from diarylamines via a Pd-catalyzed dual C-H carbonylation offers another potential route.

The synthesis of these and other fluorinated heterocycles from this compound provides a platform for the development of new therapeutic agents with a wide range of potential applications, including anticancer and antimicrobial activities.

Role in the Design and Synthesis of KCa2 Channel Modulators

The this compound scaffold is a key structural motif in the design and synthesis of modulators for small-conductance calcium-activated potassium (KCa2) channels. These channels are involved in regulating neuronal excitability and vascular tone, making them attractive targets for the treatment of various neurological and cardiovascular disorders.

A prominent example of a KCa2 channel positive modulator is N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA). Structure-activity relationship studies on CyPPA analogs have highlighted the critical role of the N-cyclohexyl group in conferring subtype selectivity and potency. Research has shown that replacing the cyclohexane ring with various substituted phenyl groups can significantly impact the modulatory activity on KCa2.2a channels encyclopedia.pub.

Specifically, the synthesis of a CyPPA analog using 4-chloro-2-fluoroaniline (B1294793) demonstrates the compatibility of the 2-fluoroaniline moiety within this pharmacophore. In this study, halogen-decorated N-benzene derivatives of the core pyrimidinamine structure were found to have significantly higher potency in potentiating KCa2.2a channels. For instance, halogen substitution at the 2 and 5 positions of the benzene ring resulted in a compound with approximately 10-fold higher potency than the parent compound. These findings underscore the importance of the electronic and steric properties of the aniline ring in optimizing the interaction with the KCa2 channel.

The insights gained from these studies suggest that this compound is a valuable building block for the development of novel and potent KCa2 channel modulators. The combination of the N-cyclohexyl group for subtype selectivity and the 2-fluoroaniline moiety for potential potency enhancement provides a promising strategy for designing next-generation therapeutics targeting these ion channels.

Compound ClassKey Structural FeatureImpact on KCa2 Channel Modulation
CyPPA AnalogsN-cyclohexyl groupImportant for subtype selectivity
N-phenylpyrimidinaminesDisubstituted phenyl ringsIncreased hydrophobicity can improve potency
Halogenated N-phenylpyrimidinamines2,5-dihalophenyl group~10-fold higher potency on KCa2.2a channels

Precursors for Specialized Organic Syntheses (e.g., α,α-Dialkylglycine Derivatives, Thiazolines)

Beyond its role in the synthesis of bioactive heterocyclic compounds, this compound can also serve as a precursor for other specialized organic molecules, including α,α-dialkylglycine derivatives and thiazolines.

α,α-Dialkylglycine Derivatives: While direct synthesis of α,α-dialkylglycine derivatives from this compound is not explicitly detailed in the provided search results, established methods for α,α-disubstituted amino acid synthesis could potentially be adapted. The Strecker synthesis and the Bucherer-Bergs reaction are classical methods for preparing amino acids from carbonyl compounds wikipedia.orgalfa-chemistry.comwikipedia.orgnih.govmedschoolcoach.com. In a modified Strecker synthesis, a ketone can be used instead of an aldehyde to produce α,α-disubstituted amino acids wikipedia.org. A plausible, though not directly confirmed, route could involve the use of this compound as the amine component in a modified Strecker or a related multicomponent reaction, such as the Ugi reaction, to generate N-substituted α,α-dialkylglycine derivatives.

Thiazolines: Thiazolines are five-membered heterocyclic compounds with a range of biological activities and applications in organic synthesis. General synthetic routes to thiazolines often involve the reaction of primary amines with appropriate sulfur-containing reagents. For instance, various primary amines, including anilines and cyclohexylamine (B46788), can be treated with carbon disulfide to produce thiazoline (B8809763) derivatives researchgate.net. Another approach involves the condensation of N-allylthioamides, which can be prepared from the corresponding amines researchgate.net. Given these general methods, this compound could be utilized as the primary amine starting material to synthesize N-(2-fluorophenyl)-N-cyclohexyl substituted thiazoline derivatives.

The versatility of this compound as a synthetic precursor highlights its importance in accessing a diverse range of functionalized molecules with potential applications in medicinal chemistry and materials science.

Future Research Directions and Unexplored Avenues for N Cyclohexyl 2 Fluoroaniline

Development of Novel and Sustainable Synthetic Pathways

Current synthetic methods for N-cyclohexyl-2-fluoroaniline are not widely documented in publicly available literature, indicating a critical need for the development of efficient and environmentally benign synthetic routes. Future research should focus on sustainable methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. rsc.orgrsc.orgresearchgate.netresearcher.life

Chemoenzymatic Synthesis: One promising avenue is the exploration of chemoenzymatic processes. nih.govacs.orgnih.gov Biocatalysis, employing enzymes such as nitroreductases, could offer a green alternative to traditional chemical reductions for the synthesis of aniline (B41778) derivatives. nih.govacs.orgnih.gov The development of an enzymatic or chemoenzymatic route to this compound would align with the principles of green chemistry by offering high selectivity and milder reaction conditions. nih.govacs.orgnih.gov

Flow Chemistry: Continuous flow synthesis is another area ripe for exploration. researchgate.net This technology offers precise control over reaction parameters, leading to improved yields and safety, particularly for reactions that are difficult to control in batch processes. researchgate.net A continuous flow process for the N-alkylation of 2-fluoroaniline (B146934) with cyclohexanol or a cyclohexyl halide could be a highly efficient and scalable method for producing this compound. researchgate.netbeilstein-journals.orgnih.gov

Catalytic N-Alkylation: Research into novel catalytic systems for the N-alkylation of anilines is a burgeoning field. researchgate.netnih.gov Developing a heterogeneous catalyst for the reaction between 2-fluoroaniline and a cyclohexyl precursor would offer advantages in terms of catalyst recyclability and process simplification. google.com

A comparative analysis of potential sustainable synthetic approaches is presented in the table below:

Synthetic ApproachPotential AdvantagesKey Research Challenges
Chemoenzymatic Synthesis High selectivity, mild reaction conditions, reduced environmental impact. nih.govacs.orgnih.govEnzyme discovery and engineering for substrate specificity, process optimization for industrial scale-up.
Flow Chemistry Enhanced safety, improved yield and purity, potential for automation and scalability. researchgate.netbeilstein-journals.orgnih.govReactor design, optimization of flow parameters, integration of in-line purification.
Heterogeneous Catalysis Catalyst reusability, simplified product purification, potential for continuous processes. google.comCatalyst design and synthesis, understanding catalyst deactivation, optimizing reaction conditions.

Advanced Mechanistic Elucidation of Reaction Dynamics

A thorough understanding of the reaction dynamics of this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. Modern computational and spectroscopic techniques can provide deep insights into the mechanisms of its formation and subsequent reactions. grnjournal.usrsc.orgmdpi.comwikipedia.org

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. grnjournal.usrsc.orgmdpi.comsmu.edu Such studies would be invaluable in understanding the nucleophilic aromatic substitution (SNAr) mechanism, which is likely involved in many of its synthetic routes. nih.govmasterorganicchemistry.comdalalinstitute.comwikipedia.orgnih.gov The fluorine substituent is known to influence the rate of SNAr reactions, and computational analysis can quantify this effect. masterorganicchemistry.com

Spectroscopic Studies: Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow spectroscopy, could be used to detect and characterize transient intermediates in the reactions of this compound. This experimental data would be essential for validating the predictions of computational models and providing a complete picture of the reaction mechanism.

Exploration of Emerging Applications in Materials Science

The unique structural features of this compound suggest its potential as a building block for novel materials with interesting properties. The presence of a fluorine atom can significantly influence the electronic and physical properties of organic materials. nih.govchinesechemsoc.orgrsc.orgoup.comjst.go.jp

Polymer Synthesis: Fluoro-substituted anilines have been used to synthesize conducting polymers with modified properties. researchgate.netmetu.edu.trresearchgate.net this compound could be explored as a monomer or co-monomer in the synthesis of novel polyanilines. The bulky cyclohexyl group could impact the polymer's morphology and solubility, while the fluorine atom could alter its electronic properties and stability.

Organic Electronics: Organofluorine compounds are increasingly being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). oup.com The electron-withdrawing nature of fluorine can be beneficial for tuning the energy levels of organic semiconductors. Future research could investigate the potential of this compound derivatives as components in these devices.

Design of Targeted Derivatives for Specific Research Probes

Aniline derivatives are common scaffolds for the development of fluorescent probes for various analytical and biological applications. acs.orgresearchgate.netnih.govlightpublishing.cn The specific substitution pattern of this compound could be leveraged to design novel probes with tailored properties.

Fluorescent Probes: By incorporating appropriate fluorophores and recognition moieties, derivatives of this compound could be developed as fluorescent sensors for specific analytes or biological targets. acs.orgresearchgate.netnih.govlightpublishing.cn The fluorine atom could be used to fine-tune the photophysical properties of the probe, such as its emission wavelength and quantum yield.

Chemical Biology Tools: Fluorinated organic molecules are valuable tools in chemical biology and medicinal chemistry. nih.govjournalofchemistry.orgyoutube.combeilstein-journals.orgnih.gov Derivatives of this compound could be synthesized and evaluated as potential enzyme inhibitors or as probes to study biological processes. The lipophilic cyclohexyl group and the polar fluorine atom could influence the compound's interaction with biological targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.